molecular formula C12H20N2O4 B13692993 N-cyclopropene-L-Lysine

N-cyclopropene-L-Lysine

Cat. No.: B13692993
M. Wt: 256.30 g/mol
InChI Key: YMBQDEOCKOLCJG-UHFFFAOYSA-N
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Description

N-cyclopropene-L-Lysine (CAS: 1610703-09-7) is a functionalized lysine derivative featuring a cyclopropene ring attached to the ε-amino group of lysine. Its molecular formula is C₁₂H₂₀N₂O₄, with a molecular weight of 256.30 g/mol . The cyclopropene moiety confers high reactivity toward tetrazines via inverse electron-demand Diels-Alder (IEDDA) click chemistry, enabling rapid, catalyst-free bioorthogonal labeling. This compound is soluble in water and organic solvents, stored at -20°C for stability, and widely used in bioconjugation, cellular imaging, and proteomics .

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16)

InChI Key

YMBQDEOCKOLCJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC1COC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropene-L-Lysine is synthesized through a series of chemical reactions that involve the introduction of the cyclopropene group to the lysine molecule. The synthetic route typically involves the following steps:

    Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of the cyclopropene group: The cyclopropene group is introduced to the protected lysine through a cyclopropanation reaction.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening methods ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropene-L-Lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, cyclopropane derivatives, and substituted lysine derivatives .

Scientific Research Applications

N-cyclopropene-L-Lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is incorporated into proteins through genetic-code expansion, allowing researchers to study protein function and interactions.

    Medicine: this compound is used in the development of therapeutic protein conjugates and as a tool for drug delivery.

    Industry: It is employed in the production of bioorthogonal handles for creating stable protein conjugates

Mechanism of Action

N-cyclopropene-L-Lysine exerts its effects through its incorporation into proteins. The cyclopropene group serves as a minimal bioorthogonal handle, allowing for the creation of stable protein conjugates. This incorporation is achieved through genetic-code expansion, where the compound is introduced into the genetic code of an organism, enabling its integration into proteins during translation .

Comparison with Similar Compounds

N⁶-(2-((E)-cyclooct-2-en-1-yl)acetyl)-L-lysine (Compound 8)

  • Structure : Features a cyclooctene group instead of cyclopropene.
  • Reactivity : Cyclooctene reacts with tetrazines via IEDDA, but the reaction rate is slower compared to cyclopropene due to lower ring strain .
  • Synthesis : Requires multi-step synthesis involving NaOH-mediated hydrolysis and coupling with Fmoc-Lys (yield: ~50%) .
  • Applications : Used in biochemical probes but less favored for in vivo imaging due to slower kinetics.

N-(2E/4E-TCO)-L-lysine (Trans-Cyclooctene Derivatives)

  • Structure : Contains a trans-cyclooctene (TCO) group.
  • Reactivity : TCO exhibits faster IEDDA kinetics with tetrazines than cyclopropene but requires UV activation for synthesis, complicating production .
  • Applications : Preferred for in vivo targeting due to rapid kinetics; however, TCO’s larger size may hinder cellular permeability compared to compact cyclopropene .

6-Azido-D/L-lysine

  • Structure : Azide-functionalized lysine.
  • Reactivity : Reacts with alkynes via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. Unlike cyclopropene, azides require toxic copper catalysts for CuAAC, limiting biological applications .
  • Applications : Common in protein labeling but less suitable for live-cell studies due to cytotoxicity concerns.

Cyclobutanediazirine Probes

  • Structure : Alkyne-functionalized cyclobutanediazirines (e.g., compounds A and B in ).
  • Reactivity : Designed for photo-crosslinking and bioorthogonal labeling. Cyclobutanediazirines offer dual functionality (crosslinking and click chemistry) but lack the rapid IEDDA kinetics of cyclopropene .
  • Applications : Used in proteomics for mapping protein interactions but less efficient for real-time imaging.

Comparative Data Table

Compound Molecular Weight (g/mol) Reactive Group Reaction Rate (k, M⁻¹s⁻¹) Catalyst Required Applications Stability
N-cyclopropene-L-Lysine 256.30 Cyclopropene ~1–10 × 10³ No Live-cell imaging, bioconjugation Stable at -20°C
N-(2E-TCO)-L-lysine ~350* Trans-cyclooctene ~2–3 × 10³ No In vivo targeting Light-sensitive
6-Azido-L-lysine ~210* Azide ~0.1–1 (CuAAC) Yes (Cu⁺) Protein labeling Room temperature
N⁶-cyclooctenyl-L-lysine ~340* Cyclooctene ~0.1–1 × 10³ No Biochemical probes Requires -20°C

*Estimated based on structural analogs.

Key Research Findings

Reactivity Superiority : this compound exhibits 10–100× faster IEDDA kinetics than cyclooctene-based lysine derivatives, making it ideal for time-sensitive applications like real-time imaging .

Biocompatibility : Unlike azido-lysine, cyclopropene reactions are copper-free, reducing cytotoxicity and enabling live-cell studies .

Synthetic Challenges : Cyclopropene’s high ring strain necessitates low-temperature storage (-20°C), whereas TCO-lysine derivatives require UV activation, complicating scale-up .

Versatility : Cyclopropene’s small size allows efficient incorporation into proteins without steric hindrance, outperforming bulkier TCO and cyclooctene analogs .

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